3-Chloro-4-(indolin-1-yl)aniline
Overview
Description
3-Chloro-4-(indolin-1-yl)aniline is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The compound features a chloro-substituted aniline group attached to an indoline moiety, making it a unique structure with potential for diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(indolin-1-yl)aniline typically involves the reaction of 3-chloroaniline with indoline under specific conditions. One common method is the nucleophilic aromatic substitution reaction where the indoline acts as a nucleophile, attacking the chloro-substituted aniline. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(indolin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically in the presence of a base and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid structures, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted indoline derivatives.
Scientific Research Applications
3-Chloro-4-(indolin-1-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Chloroaniline: A simpler compound with similar reactivity but lacking the indoline moiety.
Indoline: The parent compound of the indoline moiety, without the chloro-substituted aniline group.
4-(Indolin-1-yl)aniline: Similar structure but without the chloro substitution.
Uniqueness
3-Chloro-4-(indolin-1-yl)aniline is unique due to the combination of the chloro-substituted aniline and indoline moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-chloro-4-(2,3-dihydroindol-1-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2/c15-12-9-11(16)5-6-14(12)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEGRGSZTIGISN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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